2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate
Description
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate is a complex organic compound that features a quinoline core structure
Properties
Molecular Formula |
C25H16BrClN2O5 |
|---|---|
Molecular Weight |
539.8 g/mol |
IUPAC Name |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C25H16BrClN2O5/c1-14-3-2-4-18-19(12-21(28-24(14)18)15-5-8-17(26)9-6-15)25(31)34-13-23(30)16-7-10-20(27)22(11-16)29(32)33/h2-12H,13H2,1H3 |
InChI Key |
GAHSHAIYAQYBOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OCC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Introduction of Substituents: The 4-chloro-3-nitrophenyl and 4-bromophenyl groups are introduced through electrophilic aromatic substitution reactions.
Esterification: The final step involves esterification to form the carboxylate ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The halogen atoms (chlorine and bromine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the halogen atoms could yield a variety of substituted quinoline derivatives.
Scientific Research Applications
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting cancer or infectious diseases.
Materials Science: It can be used in the development of organic semiconductors or nonlinear optical materials.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the disease or condition being treated.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate
- 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate
- 2-(4-Bromophenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate
Uniqueness
The uniqueness of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate lies in its specific combination of substituents, which can impart distinct chemical and biological properties. For example, the presence of both chloro and nitro groups can influence its reactivity and potential interactions with biological targets.
Biological Activity
The compound 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate is a complex organic molecule with significant potential for biological activity. Its unique structure, incorporating a quinoline moiety along with various aromatic substituents, suggests diverse interactions with biological targets, which could lead to therapeutic applications.
- Molecular Formula: C25H16BrClN2O5
- Molecular Weight: 539.8 g/mol
- IUPAC Name: 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate
Biological Activity Overview
The biological activity of this compound can be attributed to its structural features, which may influence its interaction with enzymes, receptors, and cellular pathways. The presence of halogen substituents (chlorine and bromine) and a nitro group indicates potential for various pharmacological effects.
- Enzyme Inhibition : The compound may exhibit inhibitory effects on specific kinases or enzymes involved in critical cellular processes.
- Cell Cycle Regulation : Similar compounds have shown the ability to arrest the cell cycle, particularly in cancer cell lines.
- Apoptosis Induction : The structural characteristics suggest it may trigger apoptosis through mitochondrial pathways.
Case Studies and Research Findings
Recent studies have explored the biological activities of structurally related compounds, providing insights into the potential effects of this compound.
Interaction Studies
Further research is needed to elucidate the specific interactions between this compound and biological targets. Preliminary computational studies suggest it may bind effectively to active sites of various enzymes, influencing their activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
